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molecular formula C13H16 B1347628 1-Phenylcycloheptene CAS No. 25308-75-2

1-Phenylcycloheptene

Cat. No. B1347628
M. Wt: 172.27 g/mol
InChI Key: JHHXUKFFAQKYGW-UHFFFAOYSA-N
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Patent
US07288567B2

Procedure details

In a round bottom flask fitted with a Dean Stark and a condenser was added a solution of alcohol (obtained above) in benzene (90 mL) and a catalytic amount of p-toluenesulfonic acid. The reaction mixture was refluxed for 3 hours and then cooled to room temperature. The mixture was washed with water (30 mL), brine (30 mL), dried (MgSO4), and concentrated to afford the corresponding alkene 90 (3.1 g, 84% yield). 1H NMR (400 MHz, CDCl3: δ 7.70-7.35 (m, 9H), 6.15 (t, J=8.0 Hz, 1H), 2.75-2.68 (m, 2H), 2.43-2.35 (m, 2H), 1.80-1.60 (m, 6H).
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4](S(O)(=O)=O)=[CH:3][CH:2]=1>C1C=CC=CC=1>[C:1]1([C:11]2[CH2:4][CH2:3][CH2:2][CH2:1][CH2:6][CH:5]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
90 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a round bottom flask fitted with a Dean Stark and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hours
Duration
3 h
WASH
Type
WASH
Details
The mixture was washed with water (30 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CCCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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